Methyl tert-butyl(3-methylpyridin-2-yl)carbamate
CAS No.: 1260403-56-2
Cat. No.: VC8224587
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260403-56-2 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | methyl N-tert-butyl-N-(3-methylpyridin-2-yl)carbamate |
Standard InChI | InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(11(15)16-5)12(2,3)4/h6-8H,1-5H3 |
Standard InChI Key | OVSKXCDYALJRRZ-UHFFFAOYSA-N |
SMILES | CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C |
Canonical SMILES | CC1=C(N=CC=C1)N(C(=O)OC)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Methyl tert-butyl(3-methylpyridin-2-yl)carbamate is characterized by a pyridine core modified with functional groups that enhance its suitability for synthetic applications. The compound’s IUPAC name, tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate, reflects its substitution pattern:
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A 3-methylpyridin-2-yl group provides aromaticity and potential sites for electrophilic substitution.
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A tert-butyl carbamate group () introduces steric bulk, which protects the amine functionality during synthetic processes.
The structural formula is represented by the SMILES string CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C
, and its InChIKey, BPUKNLSIBNNSDN-UHFFFAOYSA-N
, ensures unambiguous identification in chemical databases.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
CAS Number | 1187385-60-9 |
Molecular Formula | |
Molecular Weight | 222.28 g/mol |
IUPAC Name | tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate |
SMILES | CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C |
InChIKey | BPUKNLSIBNNSDN-UHFFFAOYSA-N |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis of methyl tert-butyl(3-methylpyridin-2-yl)carbamate involves a two-step protocol to introduce the carbamate group onto the pyridine scaffold:
Step 1: Protection of 3-Methylpyridin-2-amine
The primary amine group of 3-methylpyridin-2-amine is protected using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). This reaction proceeds via nucleophilic acyl substitution, forming the tert-butyl carbamate intermediate.
Step 2: N-Methylation
The protected amine undergoes methylation using methyl iodide () or dimethyl sulfate in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane). Quaternary ammonium salts may form transiently, requiring careful pH control to isolate the final product.
Table 2: Representative Reaction Conditions
Parameter | Condition |
---|---|
Reagents | , , base |
Solvent | Dichloromethane or THF |
Temperature | 0–25°C (Step 1); 40–60°C (Step 2) |
Reaction Time | 4–6 hours (Step 1); 12–24 hours (Step 2) |
Industrial-Scale Production
Scaling this synthesis requires optimization for yield and purity:
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Continuous Flow Systems: Enhance heat transfer and reduce side reactions during Boc protection.
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Catalyst Recycling: Immobilized bases or phase-transfer catalysts minimize waste.
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Crystallization Techniques: Ethanol-water mixtures precipitate the product with >95% purity.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
Methyl tert-butyl(3-methylpyridin-2-yl)carbamate is a crystalline solid at room temperature. Key properties include:
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Melting Point: Estimated at 80–85°C based on analogs.
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Solubility: Miscible in organic solvents (e.g., chloroform, ethyl acetate); sparingly soluble in water (<0.1 mg/mL).
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Stability: Hydrolytically sensitive under acidic conditions (), releasing methylamine and tert-butanol.
Degradation Pathways
The carbamate bond undergoes hydrolysis via two mechanisms:
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Acid-Catalyzed Cleavage: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water.
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Base-Mediated Elimination: Strong bases deprotonate the methylamine moiety, leading to carbamate decomposition.
Applications in Pharmaceutical Research
Role as a Protecting Group
The tert-butyl carbamate group is widely used to protect amines during multi-step syntheses. Advantages include:
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Orthogonality: Stable under Grignard and Wittig reaction conditions.
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Ease of Removal: Cleaved with trifluoroacetic acid (TFA) without affecting other functional groups.
Prodrug Development
Carbamates like this compound serve as prodrug moieties by masking amine functionalities in active pharmaceutical ingredients (APIs). For example:
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Anticancer Agents: Carbamate-protected amines improve solubility and reduce off-target toxicity.
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CNS Drugs: Enhanced blood-brain barrier penetration via lipophilic tert-butyl groups.
Research Findings and Future Directions
Biological Activity Screening
Preliminary studies on related carbamates suggest potential inhibitory effects on:
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Cholinesterases: Carbamates act as pseudo-irreversible inhibitors, relevant for Alzheimer’s disease therapeutics.
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Proteases: Structural analogs inhibit HIV-1 protease via hydrogen bonding with the pyridine nitrogen.
Future Research Priorities
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Stability Optimization: Develop formulations resistant to hydrolysis.
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Structure-Activity Relationships (SAR): Systematically modify the pyridine and carbamate substituents.
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In Vivo Pharmacokinetics: Assess bioavailability and metabolic clearance in animal models.
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